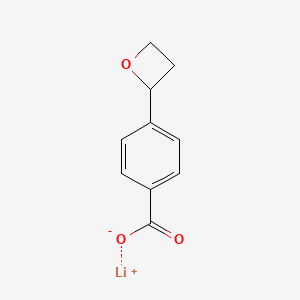
Lithium 4-(oxetan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-(oxetan-2-yl)benzoate is a compound that combines lithium, oxetane, and benzoic acid. It is a white, crystalline powder with a melting point of 200-203°C
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-(oxetan-2-yl)benzoate can be achieved through the reaction of 4-(oxetan-2-yl)benzoic acid with lithium hydroxide in the presence of a suitable solvent. The process involves dissolving 4-(oxetan-2-yl)benzoic acid in a suitable solvent, adding lithium hydroxide to the solution, and stirring the mixture at room temperature for several hours. The mixture is then heated to reflux for several hours, cooled, and the precipitate is filtered, washed with a suitable solvent, and dried under vacuum to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The benzoate moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the benzoate moiety.
Substitution: Substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying lithium ion transport.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The exact mechanism of action of lithium 4-(oxetan-2-yl)benzoate is not fully understood. it is believed to act as a lithium ionophore, meaning it can transport lithium ions across cell membranes. This allows lithium to enter cells and interact with various biochemical processes, including the modulation of neurotransmitter release, gene expression, and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Lithium benzoate: A simpler compound without the oxetane ring.
Oxetane derivatives: Compounds containing the oxetane ring but lacking the benzoate moiety.
Lithium salts: Other lithium-containing compounds such as lithium carbonate and lithium citrate.
Uniqueness
Lithium 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate moiety
Propiedades
Fórmula molecular |
C10H9LiO3 |
|---|---|
Peso molecular |
184.1 g/mol |
Nombre IUPAC |
lithium;4-(oxetan-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3.Li/c11-10(12)8-3-1-7(2-4-8)9-5-6-13-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
VUNINIVIBQQIOJ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1COC1C2=CC=C(C=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


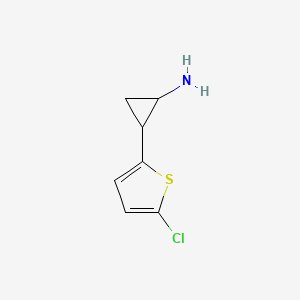


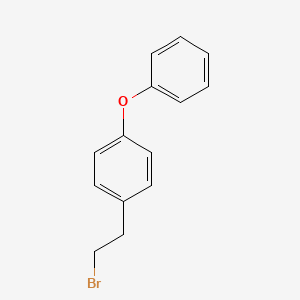






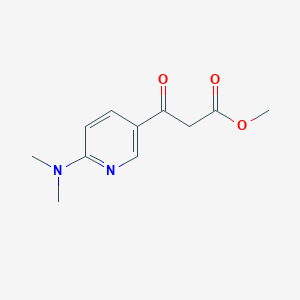
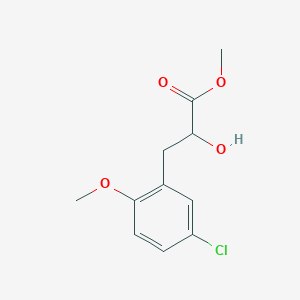
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
